molecular formula C20H18BrN5O3 B11517642 ethyl 6-bromo-5-methoxy-1-phenyl-2-(1H-tetrazol-1-ylmethyl)-1H-indole-3-carboxylate

ethyl 6-bromo-5-methoxy-1-phenyl-2-(1H-tetrazol-1-ylmethyl)-1H-indole-3-carboxylate

Cat. No.: B11517642
M. Wt: 456.3 g/mol
InChI Key: VOPZLUKSHXKZKA-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18BrN5O3

Molecular Weight

456.3 g/mol

IUPAC Name

ethyl 6-bromo-5-methoxy-1-phenyl-2-(tetrazol-1-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C20H18BrN5O3/c1-3-29-20(27)19-14-9-18(28-2)15(21)10-16(14)26(13-7-5-4-6-8-13)17(19)11-25-12-22-23-24-25/h4-10,12H,3,11H2,1-2H3

InChI Key

VOPZLUKSHXKZKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN4C=NN=N4

Origin of Product

United States

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